(S)-Benzyl (2-oxooxetan-3-YL)carbamate
Overview
Description
Synthesis Analysis
The synthesis of benzyl carbamate derivatives, including those structurally similar to (S)-Benzyl (2-oxooxetan-3-yl)carbamate, involves various strategies, ranging from traditional chemical synthesis to more advanced methods exploiting photochemical reactions and catalytic processes. For instance, visible-light-induced oxidation and cycloaddition reactions have been employed to construct benzyl carbamate derivatives, highlighting the potential for innovative synthesis approaches that could be adapted for (S)-Benzyl (2-oxooxetan-3-yl)carbamate (Shen et al., 2019).
Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives can be elucidated through various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Visible spectroscopy, alongside computational methods like density functional theory (DFT) calculations. These studies provide insights into the vibrational and electronic properties of the molecules, offering a detailed understanding of their molecular geometry and electronic structure (Rao et al., 2016).
Chemical Reactions and Properties
Benzyl carbamate derivatives engage in a variety of chemical reactions, reflecting their diverse chemical properties. This includes their participation in cycloaddition reactions, where they can act as precursors for the synthesis of complex heterocyclic structures. Additionally, their chemical reactivity can be influenced by substituent effects, highlighting the importance of molecular design in dictating their chemical behavior (Li et al., 2017).
Scientific Research Applications
Environmental and Ecotoxicological Insights
Research has identified potential hazards of carbamate pesticides, such as carbaryl, to non-target organisms, including fish in freshwater ecosystems. Indiscriminate application and environmental contamination can lead to significant toxic effects on aquatic life, highlighting the environmental impact of such compounds (Nwigwe, 2007).
Biological Effects and Applications
Studies on the chemotherapeutic effects of anthelmintics like albendazole and mebendazole against parasitic infections in rodents demonstrate the pharmaceutical applications of carbamate derivatives. These findings support the therapeutic potential of carbamates against specific parasites (McCracken et al., 2004).
Chemical Properties and Synthesis
Research into the hydrolysis of medicinal carbamates has helped understand their metabolic stability and degradation, contributing to the design of more effective carbamate-based drugs and prodrugs. This work underscores the importance of molecular structure in determining the metabolic fate of carbamates (Vacondio et al., 2010).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) reveals their significance in nanotechnology, polymer processing, and biomedical applications due to their self-assembly and multivalent properties. This research demonstrates the versatility of carbamate-based compounds in creating nanometer-sized structures and their potential for various applications (Cantekin et al., 2012).
Catalytic Reduction and Chemical Utilization
The selective catalytic reduction of aromatic nitro compounds using CO, including the synthesis of carbamates from CO2, represents an area of intense investigation. This approach is part of green chemistry efforts to utilize CO2, highlighting the role of carbamate synthesis in environmental sustainability (Tafesh & Weiguny, 1996).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZPRQDHIUBDO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333188 | |
Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (2-oxooxetan-3-YL)carbamate | |
CAS RN |
26054-60-4 | |
Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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